Methyl[(thian-3-yl)methyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[(thian-3-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C3H6ClN5. It is a derivative of thian-3-ylmethylamine, where the amine group is methylated and combined with hydrochloride. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(thian-3-yl)methyl]amine hydrochloride typically involves the reaction of thian-3-ylmethylamine with methylating agents under controlled conditions. One common method is the reaction of thian-3-ylmethylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl[(thian-3-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the thian-3-ylmethylamine moiety.
Reduction: Reduced forms of the compound, often leading to the formation of primary amines.
Substitution: Substituted derivatives with various functional groups replacing the methyl group.
Scientific Research Applications
Methyl[(thian-3-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl[(thian-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thian-3-ylmethylamine: The parent compound without the methyl group.
Methylamine: A simpler amine with a single methyl group.
Thian-3-ylmethylamine derivatives: Various derivatives with different substituents on the thian-3-ylmethylamine moiety.
Uniqueness
Methyl[(thian-3-yl)methyl]amine hydrochloride is unique due to its specific structure, which combines the properties of thian-3-ylmethylamine and methylamine. This combination allows it to exhibit distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Biological Activity
Methyl[(thian-3-yl)methyl]amine hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications based on current research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a thian ring, which is a five-membered heterocyclic compound containing sulfur. The synthesis of this compound typically involves the reaction of thian derivatives with methyl amines under controlled conditions. The resulting product is often characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly in relation to its effects on neuromuscular function and potential therapeutic applications.
Neuromuscular Activity
Research indicates that this compound exhibits concentration-dependent effects on neuromuscular transmission. At low concentrations (1-16 mM), it can stimulate biological activity, whereas at higher concentrations, it may inhibit neuromuscular function. This dual action suggests potential therapeutic uses in conditions involving neuromuscular blockade, such as botulism or tetanus toxin exposure .
Case Studies and Research Findings
Several studies have investigated the effects of this compound on various biological systems:
- Antagonism of Clostridial Neurotoxins : A study demonstrated that this compound can antagonize the onset of neuromuscular blockade caused by clostridial neurotoxins, providing insights into its potential use as an antidote in clinical settings .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. While specific data for this compound was limited, related thian derivatives showed promising results against various human tumor cell lines, indicating a potential pathway for further exploration .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C7H16ClNS |
---|---|
Molecular Weight |
181.73 g/mol |
IUPAC Name |
N-methyl-1-(thian-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c1-8-5-7-3-2-4-9-6-7;/h7-8H,2-6H2,1H3;1H |
InChI Key |
SKOUKTNLIZQKRT-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCCSC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.